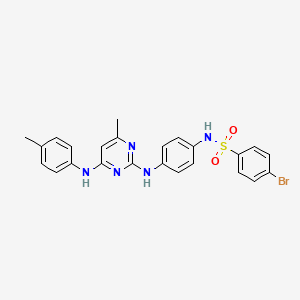

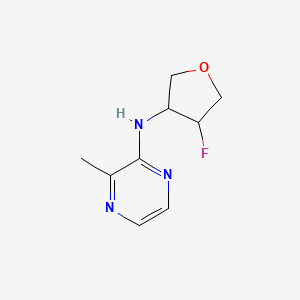

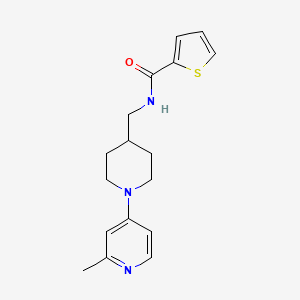

2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-amine (BMBT) is a heterocyclic aromatic amine compound that is structurally related to benzimidazoles. BMBT is a versatile compound that can be used in a variety of applications, including synthesis methods, scientific research applications, and biochemical and physiological effects.

Scientific Research Applications

Antitumor Properties

A study found that 2-(4-aminophenyl)benzothiazoles, similar in structure to the compound of interest, possess selective and potent antitumor properties. The mechanism involves cytochrome P450 1A1 biotransformation, leading to both active and inactive metabolites. The study explored amino acid conjugation to improve drug lipophilicity and enhance therapeutic potential, especially in breast and ovarian cancer cells (Bradshaw et al., 2002).

Antimicrobial and Anticoccidial Activity

Another research synthesized derivatives related to the compound, demonstrating antimicrobial and anticoccidial activities. The derivatives showed effectiveness against various microbes and provided protection against Eimeria tenella in chickens, indicating potential use in veterinary medicine (Georgiadis, 1976).

Electrochromic Material Application

Research on benzotriazole and triphenylamine-based copolymers revealed potential applications in electrochromic devices. The study highlighted the significance of different π-bridges and triphenylamine units in altering electrochemical properties, making them suitable for use in various electronic devices (Hacioglu et al., 2014).

DNA/Protein Binding and Anticancer Activity

A study on Schiff base ligands and cyclometalated complexes, including derivatives of benzotriazole, demonstrated efficient binding with DNA and proteins. These complexes showed promising results in anticancer activity, particularly in cell lines affected by breast, ovarian, and renal cancers (Mukhopadhyay et al., 2015).

Corrosion Inhibition

Benzotriazole derivatives have been studied for their corrosion inhibition properties on mild steel in acidic media. The derivatives acted as mixed-type inhibitors, with some showing more than 95% inhibition efficiency, suggesting their utility in protecting metals from corrosion (Tamil Selvi et al., 2003).

Catalysis in Polymerization

Aluminium complexes containing benzotriazole phenoxide ligands were synthesized for catalysis in the ring-opening polymerization of lactide and carbon dioxide/propylene oxide coupling. These findings indicate their potential as catalysts in polymer production (Li et al., 2013).

properties

IUPAC Name |

2-(4-butylphenyl)-6-methylbenzotriazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4/c1-3-4-5-13-6-8-14(9-7-13)21-19-16-10-12(2)15(18)11-17(16)20-21/h6-11H,3-5,18H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGTIAFIQYOICEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(Dimethylamino)ethyl]imidazolidine-2,4,5-trione hydrochloride](/img/structure/B2437762.png)

![N-benzyl-2-chloro-N-[(oxan-4-yl)methyl]pyridine-4-carboxamide](/img/structure/B2437770.png)

![1-methyl-1H-pyrrolo[2,3-b]pyridine-5-sulfonyl chloride](/img/structure/B2437771.png)

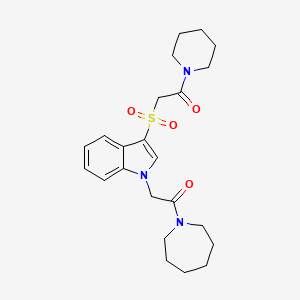

![(E)-3-(furan-2-yl)-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2437774.png)